molecular formula C6H7F2I B2601514 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2363075-15-2

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2601514
CAS No.: 2363075-15-2
M. Wt: 244.023
InChI Key: UDGHYIXBMPAKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane is a unique chemical compound characterized by its bicyclo[1.1.1]pentane core structure, which is a rigid, three-dimensional framework. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for para-substituted benzene rings, offering enhanced pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. One common method includes the visible light-induced gem-difluoroallylation of [1.1.1]propellane. In this process, sulfonyl radicals generated from sodium arylsulfinates add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals, which are then trapped by α-trifluoromethyl alkenes to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are still under development, with current research focusing on optimizing reaction conditions to achieve higher yields and better functional group tolerance. Continuous flow synthesis methods are being explored to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid bicyclo[1.1.1]pentane core. This core structure mimics the geometry of para-substituted benzene rings, allowing it to fit into specific binding sites on target proteins. The difluoromethyl and iodine substituents can further modulate the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • 1-(Difluoromethyl)-3-chlorobicyclo[1.1.1]pentane
  • 1-(Difluoromethyl)-3-bromobicyclo[1.1.1]pentane
  • 1-(Difluoromethyl)-3-fluorobicyclo[1.1.1]pentane

Uniqueness: 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its chloro, bromo, and fluoro analogs. This uniqueness allows for specific functionalization and applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGHYIXBMPAKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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